PDK1 inhibitor -

PDK1 inhibitor

Catalog Number: EVT-8214719
CAS Number:
Molecular Formula: C28H22F2N4O4
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphoinositide-dependent protein kinase 1, commonly referred to as PDK1, is a pivotal enzyme in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating various cellular processes, including metabolism, proliferation, and survival. PDK1 serves as a key activator of several downstream kinases, particularly AKT (protein kinase B), and is implicated in the progression of various cancers. Inhibitors of PDK1 have emerged as potential therapeutic agents, particularly in oncology, due to their ability to disrupt this signaling cascade.

Source

PDK1 inhibitors are derived from various chemical classes, including pyridine derivatives and indolinone-based compounds. Research has shown that these inhibitors can effectively block PDK1 activity with low nanomolar to micromolar IC50 values in biochemical assays .

Classification

PDK1 inhibitors can be classified based on their chemical structure and mechanism of action:

  • Small Molecule Inhibitors: These include compounds like GSK2334470, which are designed to bind specifically to the PDK1 active site or allosteric sites.
  • Dual Inhibitors: Some compounds target both PDK1 and other kinases (e.g., ASK1), enhancing their therapeutic potential against diseases like fibrosis and cancer .
Synthesis Analysis

Methods

The synthesis of PDK1 inhibitors typically involves several organic chemistry techniques, including:

  • Fragment-Based Drug Discovery: This approach identifies small chemical fragments that bind to the target protein. Iterative optimization leads to more potent inhibitors.
  • Click Chemistry: A method that utilizes copper-catalyzed azide-alkyne cycloaddition to create diverse libraries of triazole-containing compounds that exhibit PDK1 inhibition .

Technical Details

For example, the synthesis of a potent indolinone-based inhibitor involves:

  1. Suzuki Coupling: This step connects aryl groups through a palladium-catalyzed reaction.
  2. Cyclization: Subsequent reactions lead to the formation of the indolinone core structure.
  3. Purification and Characterization: Final products are purified using chromatography and characterized by NMR and mass spectrometry.
Molecular Structure Analysis

Structure

PDK1 inhibitors generally feature a core structure that allows for specific interactions with the PDK1 active site. For instance, many inhibitors contain a hydrophobic moiety that fits into the PIF pocket of PDK1, facilitating binding .

Data

Crystallographic studies have provided insights into the binding modes of these inhibitors. For example, GSK2334470 forms hydrogen bonds with key residues in the hinge region of PDK1, stabilizing its interaction .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the activity of PDK1 inhibitors include:

  • Phosphorylation Reactions: Inhibitors prevent the phosphorylation of substrates by competing with ATP for binding at the active site.
  • Allosteric Modulation: Some inhibitors bind outside the active site, inducing conformational changes that reduce enzymatic activity.

Technical Details

In vitro assays measure the potency of these inhibitors by determining their IC50 values against recombinant PDK1 using radiolabeled ATP or non-radioactive assays based on luminescence or fluorescence.

Mechanism of Action

Process

PDK1 inhibitors primarily function by:

  • Competitive Inhibition: They compete with ATP for binding at the active site, thereby blocking phosphorylation events necessary for activating downstream signaling pathways.
  • Allosteric Inhibition: Some compounds induce conformational changes that reduce substrate affinity or catalytic efficiency.

Data

Studies indicate that effective PDK1 inhibition leads to decreased AKT activation, resulting in reduced cell proliferation and increased apoptosis in cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

PDK1 inhibitors often exhibit:

  • Molecular Weight: Typically ranging from 300 to 600 g/mol.
  • Solubility: Varies based on functional groups; many are designed to be soluble in aqueous environments for biological testing.

Chemical Properties

Key chemical properties include:

  • Stability: Many inhibitors are stable under physiological conditions but may degrade under extreme pH or temperature.
  • Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for optimal bioavailability.
Applications

Scientific Uses

PDK1 inhibitors have significant applications in:

  • Cancer Therapy: Targeting tumor growth by inhibiting critical survival pathways.
  • Metabolic Disorders: Investigating roles in glucose metabolism and insulin signaling.
  • Fibrosis Treatment: Dual inhibitors targeting both PDK1 and other pathways show promise in reducing fibrotic responses .
Introduction to 3-Phosphoinositide-Dependent Protein Kinase 1 as a Therapeutic Target

3-Phosphoinositide-dependent protein kinase 1 serves as a pivotal signaling hub that coordinates cellular proliferation, metabolism, and survival. Its strategic position downstream of phosphoinositide 3-kinase and upstream of multiple oncogenic kinases makes it an attractive target for cancer therapy. Unlike kinases with tissue-specific functions, 3-phosphoinositide-dependent protein kinase 1 maintains broad regulatory influence across diverse tissue types, and its dysregulation manifests in pathological processes through constitutive activation of downstream effectors. The therapeutic rationale for 3-phosphoinositide-dependent protein kinase 1 inhibition stems from its frequent overexpression in malignancies—occurring in approximately 45% of acute myeloid leukemia cases and 30% of breast carcinomas—where it drives treatment resistance and poor prognosis [10].

Role of 3-Phosphoinositide-Dependent Protein Kinase 1 in the Phosphoinositide 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin Signaling Axis

3-Phosphoinositide-dependent protein kinase 1 executes a rate-limiting step in phosphoinositide 3-kinase signaling by phosphorylating protein kinase B at threonine 308, enabling full protein kinase B activation. This process initiates upon phosphatidylinositol (3,4,5)-trisphosphate generation by phosphoinositide 3-kinase, which recruits both 3-phosphoinositide-dependent protein kinase 1 and protein kinase B to the plasma membrane through their pleckstrin homology domains. Structural analyses reveal that phosphatidylinositol (3,4,5)-trisphosphate binding induces a conformational shift in 3-phosphoinositide-dependent protein kinase 1, relieving autoinhibition and enabling face-to-face dimerization essential for trans-autophosphorylation at serine 241 [6].

Table 1: 3-Phosphoinositide-Dependent Protein Kinase 1 Dysregulation in Human Cancers

Cancer TypeMolecular AlterationFunctional ConsequenceClinical Correlation
Hepatocellular CarcinomaOverexpressionRadiation resistance via ALDH1A1/SOX2 upregulationReduced 5-year survival
GlioblastomaPOU2F2-driven transcriptionEnhanced mammalian target of Rapamycin complex 1 signalingTumor recurrence
Breast CancerGene amplificationCyclin D1 overexpression and cell cycle progressionMetastatic progression
Cutaneous AngiosarcomaPhosphatidylinositol 3-Kinase pathway dependencyAKT-independent proliferationTherapeutic resistance to AKT inhibitors
Multiple MyelomaHypoxia-inducible factor 1α-mediated upregulationAerobic glycolysis (Warburg effect)Elevated lactate dehydrogenase levels

This membrane translocation mechanism explains how 3-phosphoinositide-dependent protein kinase 1 integrates upstream signaling with downstream metabolic reprogramming. In hepatocellular carcinoma, 3-phosphoinositide-dependent protein kinase 1 overexpression independently activates phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling, promoting radiation resistance through enhanced aldehyde dehydrogenase activity and upregulation of stemness markers including SRY-box transcription factor 2 and POU class 5 homeobox 1 [2] [9]. Therapeutically, 3-phosphoinositide-dependent protein kinase 1 inhibition with BX795 sensitizes radiation-resistant hepatocellular carcinoma cells by suppressing phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling and increasing the Bcl-2-associated X protein/B-cell lymphoma 2 apoptosis ratio [9].

3-Phosphoinositide-Dependent Protein Kinase 1 as a Master Regulator of AGC Kinase Family Activation

Beyond protein kinase B, 3-phosphoinositide-dependent protein kinase 1 phosphorylates and activates at least 23 AGC kinases through a conserved mechanism requiring engagement of the substrate's hydrophobic motif. Structural studies identify two critical regulatory elements: the phosphorylated serine/threonine-rich "turn motif" and the hydrophobic "pocket" within the 3-phosphoinositide-dependent protein kinase 1 kinase domain. This substrate recognition system enables 3-phosphoinositide-dependent protein kinase 1 to function as a master kinase for diverse effectors including serum- and glucocorticoid-induced protein kinase, p70 ribosomal protein S6 kinase, protein kinase C isoforms, and p90 ribosomal protein S6 kinase [3] [10].

Table 2: Key AGC Kinase Substrates of 3-Phosphoinositide-Dependent Protein Kinase 1

Substrate KinaseActivation SiteDownstream PathwayBiological Function
Protein Kinase BThreonine 308Mammalian Target of Rapamycin complex 1Cell survival/proliferation
Protein Kinase C alphaThreonine 497Extracellular signal-regulated kinasesCell motility/invasion
p70 Ribosomal Protein S6 KinaseThreonine 229Ribosomal protein S6 phosphorylationProtein synthesis
Serum- and Glucocorticoid-induced Protein KinaseThreonine 256Sodium-hydrogen exchangersIon transport/pH regulation
p90 Ribosomal Protein S6 KinaseSerine 221cAMP Response Element-Binding ProteinTranscription regulation

The molecular basis for this regulatory diversity lies in 3-phosphoinositide-dependent protein kinase 1's conformational flexibility. Upon phosphatidylinositol (3,4,5)-trisphosphate binding, the pleckstrin homology domain releases autoinhibition, exposing the kinase domain for substrate interaction. The linker region between the kinase and pleckstrin homology domains contains regulatory motifs that enhance trans-autophosphorylation efficiency through a "linker-swapped dimer" mechanism [6]. This sophisticated regulation enables 3-phosphoinositide-dependent protein kinase 1 to coordinate multiple oncogenic processes: in breast cancer models, 3-phosphoinositide-dependent protein kinase 1 drives epithelial-mesenchymal transition through protein kinase C alpha activation, while in renal cell carcinoma, its downregulation inhibits migration via p70 ribosomal protein S6 kinase suppression [10].

Pathological Implications of 3-Phosphoinositide-Dependent Protein Kinase 1 Dysregulation in Human Diseases

Metabolic Reprogramming in Cancer

3-Phosphoinositide-dependent protein kinase 1-mediated pyruvate dehydrogenase kinase 1 phosphorylation establishes the Warburg effect in multiple myeloma by inhibiting pyruvate dehydrogenase complex activity. This shunts pyruvate away from mitochondrial oxidation toward lactate production, generating an acidic tumor microenvironment conducive to invasion. Clinical evidence demonstrates that pyruvate dehydrogenase kinase 1 expression positively correlates with lactate dehydrogenase levels—a known poor prognostic marker—and pyruvate dehydrogenase kinase 1 inhibition with dichloroacetate reverses glycolytic flux, inducing apoptosis in myeloma cells [4]. Similarly, in glioblastoma, 3-phosphoinositide-dependent protein kinase 1/pyruvate dehydrogenase kinase 1 signaling promotes tumor progression via aerobic glycolysis, and combined epidermal growth factor receptor/3-phosphoinositide-dependent protein kinase 1 inhibition reverses Warburg metabolism while suppressing tumor growth [1].

Therapeutic Resistance Mechanisms

Radiation resistance in hepatocellular carcinoma involves 3-phosphoinositide-dependent protein kinase 1-mediated enrichment of aldehyde dehydrogenase-positive cancer stem cells. Molecular ablation of 3-phosphoinositide-dependent protein kinase 1 suppresses DNA repair proteins RAD50 and ERCC excision repair 2, enhancing radiation sensitivity [9]. Angiosarcoma models reveal an AKT-independent mechanism where 3-phosphoinositide-dependent protein kinase 1 directly regulates cyclin D1 expression; consequently, AKT inhibitors fail while 3-phosphoinositide-dependent protein kinase 1 small interfering RNA suppresses clonogenicity [8].

Immune Microenvironment Modulation

Beyond cancer cell-autonomous effects, 3-phosphoinositide-dependent protein kinase 1 regulates immune cell function within the tumor microenvironment. In regulatory T cells, 3-phosphoinositide-dependent protein kinase 1 maintains iron homeostasis by suppressing transferrin receptor expression via mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling. 3-Phosphoinositide-dependent protein kinase 1 deficiency causes iron overload, generating cytotoxic reactive oxygen species through Fenton reactions and compromising regulatory T cell-mediated immune tolerance [7]. This mechanism explains the fatal autoimmune phenotype observed in regulatory T cell-specific 3-phosphoinositide-dependent protein kinase 1 knockout mice, highlighting the kinase's role in maintaining immune homeostasis.

Developmental and Rare Disorders

Germline 3-phosphoinositide-dependent protein kinase 1 mutations underlie rare overgrowth syndromes characterized by phosphoinositide 3-kinase pathway hyperactivation. Mouse models demonstrate embryonic lethality in 3-phosphoinositide-dependent protein kinase 1 null embryos at embryonic day 9.5 with severe developmental defects, while tissue-specific deletions cause cardiac malformations and skeletal muscle atrophy [10]. In prion diseases, elevated 3-phosphoinositide-dependent protein kinase 1 activity contributes to neuronal survival pathway dysregulation, suggesting broader pathological implications beyond oncology [6].

Properties

Product Name

PDK1 inhibitor

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide

Molecular Formula

C28H22F2N4O4

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37)

InChI Key

GCWCGSPBENFEPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.